3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
Description
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonyl chloride moiety
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXKCWTVCTCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)phenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols or thiols
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylsulfonyl chloride
- 3-(Trifluoromethyl)phenoxyacetic acid
- 3-(Trifluoromethyl)phenoxypropane
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.
Biological Activity
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, known for enhancing the pharmacological properties of organic molecules. The biological activity of this compound is of particular interest in medicinal chemistry, as it may exhibit antimicrobial, anticancer, and antidepressant effects.
Chemical Structure and Properties
The molecular formula of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is C10H10ClF3O2S. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl and trifluoromethyl groups often exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed effective minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and B. mycoides . The incorporation of the trifluoromethyl group has been shown to enhance the potency of these compounds by improving their interaction with microbial targets.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride possess notable anticancer properties. For instance, derivatives were tested against several human cancer cell lines, revealing IC50 values that compare favorably to established chemotherapeutics like Doxorubicin . The mechanism often involves the down-regulation of key oncogenes and tumor suppressor genes, indicating a potential pathway for therapeutic development.
Antidepressant-Like Effects
Recent research explored the antidepressant-like effects of related compounds in animal models. A specific study on a related compound suggested modulation of the serotonergic system, particularly through interactions with 5-HT receptors . This finding implies that 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride may also influence mood regulation pathways, warranting further investigation.
Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives, including those with trifluoromethyl substitutions. The results indicated that specific compounds exhibited MIC values as low as 4.88 µg/mL against C. albicans, showcasing their potential as effective antimicrobial agents .
Study 2: Anticancer Activity
In another investigation, various derivatives were assessed for their anticancer effects against eight human cancer cell lines. Compounds demonstrated IC50 values significantly lower than those of standard treatments, suggesting their potential as novel anticancer agents . For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | PACA2 | 44.4 |
| Compound 8 | HCT116 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
Study 3: Serotonergic Modulation
The antidepressant-like effects observed in related compounds were attributed to their ability to modulate serotonergic neurotransmission. Mice treated with these compounds exhibited reduced immobility in forced swimming tests, indicating potential therapeutic applications for mood disorders .
The biological activity of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride may be linked to its ability to interact with various biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Mechanism : May include interference with cell cycle progression and induction of apoptosis through modulation of signaling pathways.
- Antidepressant Effects : Potentially involves receptor modulation within the serotonergic system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
